molecular formula C15H14INO B312471 2-Iodo-N-(2-phenylethyl)benzamide

2-Iodo-N-(2-phenylethyl)benzamide

Cat. No.: B312471
M. Wt: 351.18 g/mol
InChI Key: LWFFLHZRAPPFPB-UHFFFAOYSA-N
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Description

2-Iodo-N-(2-phenylethyl)benzamide is a halogenated benzamide derivative featuring an iodine substituent at the ortho position of the benzoyl group and a 2-phenylethylamine moiety. The iodine atom introduces unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions. Its synthesis typically involves coupling 2-iodobenzoic acid derivatives with phenethylamine via amidation reactions, as exemplified by methods for analogous compounds .

Properties

IUPAC Name

2-iodo-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFFLHZRAPPFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299555
Record name 2-Iodo-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79271-27-5
Record name 2-Iodo-N-(2-phenylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79271-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Halogen Positional Isomers

  • 4-Iodo-N-(2-phenylethyl)benzamide (CAS 425612-75-5): A positional isomer with iodine at the para position.
  • 2-Iodo-N-(4-bromophenyl)benzamide : Features bromine instead of phenethylamine, highlighting how halogen choice (I vs. Br) impacts molecular weight (351.18 vs. lower for Br) and polarizability, which may affect pharmacokinetics .

Functional Group Modifications

  • 2-Iodo-N-(3-methoxyphenyl)benzamide (CAS 36684-48-7): Incorporates a methoxy group on the phenylamine moiety. The electron-donating methoxy group increases solubility in polar solvents (e.g., DMSO) compared to the hydrophobic phenethyl chain .
  • 2-Iodo-N-(2-methyl-5-nitrophenyl)benzamide (ChemDiv ID Y031-9658): The nitro group introduces strong electron-withdrawing effects, likely reducing metabolic stability but enhancing reactivity in electrophilic substitutions .

Substituent Variations in the Amine Side Chain

  • This structural change could enhance binding to hydrophobic protein pockets .
  • 2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide : Substitutes iodine with fluorine and adds an indole group, significantly altering electronic properties (lower molecular weight: ~289 vs. 351) and enabling π-π interactions in biological targets .

Key Observations :

  • Ugi-4CR reactions (e.g., for 2-Iodo-N-(3-methoxyphenyl)benzamide) offer modularity but moderate yields (29–39%) .
  • Aqueous-phase synthesis (as in N-(2-phenylethyl)benzamide) avoids organic solvents, simplifying purification .

Physicochemical Properties

Melting Points and Solubility

Compound Name Melting Point (°C) Solubility Reference
2-Iodo-N-(2-phenylethyl)benzamide Not reported Insoluble in water
2-Iodo-N-(3-methoxyphenyl)benzamide 181–183 Soluble in DMSO, methanol
2-Iodo-N-(2-oxo-2-(phenethylamino)ethyl)benzamide 167–169 Moderate in EtOAc/petroleum ether
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide N/A Slightly soluble in DMSO/methanol

Trends :

  • Methoxy and nitro substituents improve solubility in polar solvents due to increased polarity .

Spectral Data

  • HRMS: 2-Iodo-N-(3-methoxyphenyl)benzamide: [M+H]+ calcd 353.159, found 353.159 . 2-Iodo-N-(4-phenoxyphenyl)benzamide: [M+H]+ calcd 409.0413, found 409.0400 .
  • NMR: 2-Iodo-N-(3-(morpholinomethyl)phenyl)benzamide: 1H NMR signals at δ 7.8–7.2 ppm (aromatic protons) and δ 3.6 ppm (morpholine methylene) .

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